1-Pyrenyldiazomethane
Overview
Description
1-Pyrenyldiazomethane is an organic compound with the chemical formula C17H10N2. It is known for its fluorescent properties and is commonly used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids . The compound appears as a yellow crystalline or powdery substance and is relatively stable under dry conditions .
Mechanism of Action
Target of Action
1-Pyrenyldiazomethane (PDAM) is primarily used to derivatize biomolecules . Its primary targets are carboxylic acids and phosphates present in various biomolecules . These functional groups play crucial roles in numerous biological processes, including energy production, signal transduction, and protein synthesis.
Mode of Action
PDAM interacts with its targets through a process known as derivatization . In this process, PDAM, a diazoalkane, reacts with carboxylic acids and phosphates in the presence of a catalyst . This reaction results in the formation of pyrene derivatives, which are fluorescent and can be easily detected .
Biochemical Pathways
The exact biochemical pathways affected by PDAM are dependent on the specific biomolecules it derivatizes. For instance, it could influence fatty acid metabolism, as fatty acids were selectively derivatized with PDAM in a study .
Result of Action
The primary result of PDAM’s action is the formation of fluorescent pyrene derivatives . These derivatives can be easily detected, making PDAM a valuable tool for the analysis of biomolecules. For example, it has been used to determine agonist-induced release of endogenous fatty acids from cells in culture .
Action Environment
The action of PDAM can be influenced by various environmental factors. For instance, PDAM is relatively stable under dry conditions but may decompose in a high-humidity environment . Additionally, PDAM is soluble in common organic solvents, such as ether, methanol, and dichloromethane , which can impact its reactivity and efficacy. Safety precautions, such as wearing gloves, eyeshields, and lab coats, should be taken when handling PDAM due to its irritant and sensitizing properties .
Biochemical Analysis
Biochemical Properties
1-Pyrenyldiazomethane is used to derivatize biomolecules, particularly those containing carboxylic acid groups . The diazoalkane group in this compound reacts with carboxylic acids in the presence of a catalyst, resulting in the formation of a derivative that can be detected using fluorescence detection methods . This property makes this compound a valuable tool in biochemical analysis.
Cellular Effects
It is known that this compound is used to modify proteins and synthetic polymers through direct carboxylic acid modification . This suggests that this compound could potentially influence cellular processes by modifying the structure and function of proteins and other biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with carboxylic acids. The diazoalkane group in this compound reacts with carboxylic acids in the presence of a catalyst to form a derivative . This reaction is used to modify proteins and synthetic polymers, potentially altering their structure and function .
Temporal Effects in Laboratory Settings
This compound is known for its stability, which makes it a preferred reagent for HPLC derivatization . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Metabolic Pathways
Given its role as a derivatization reagent for carboxylic acids, it may interact with enzymes and cofactors involved in the metabolism of these compounds .
Subcellular Localization
Given its role in modifying proteins and synthetic polymers, it may be localized to areas of the cell where these biomolecules are present .
Preparation Methods
1-Pyrenyldiazomethane can be synthesized through the diazotization of pyrenylmethylamine. The typical synthetic route involves the reaction of pyrenylmethylamine with nitrosyl chloride in the presence of a base such as sodium acetate . The reaction conditions usually require low temperatures to maintain the stability of the diazo compound. Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
1-Pyrenyldiazomethane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form pyrene derivatives.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Addition Reactions: It can add to double bonds in alkenes and alkynes.
The major products formed from these reactions are typically pyrene derivatives, which are useful in various applications such as fluorescent probes and organic light-emitting diodes (OLEDs) .
Scientific Research Applications
1-Pyrenyldiazomethane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pyrenyldiazomethane is often compared with other diazo compounds such as 9-anthryldiazomethane and 2-naphthyldiazomethane. While all these compounds are used as derivatization reagents, this compound is unique due to its superior chemical stability and lower detection limits . Similar compounds include:
9-Anthryldiazomethane: Known for its use in HPLC but has lower chemical stability compared to this compound.
2-Naphthyldiazomethane: Another diazo compound used for similar purposes but with different fluorescent properties.
Properties
IUPAC Name |
1-(diazomethyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIBAWRLFPGPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999730 | |
Record name | 1-(Diazomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78377-23-8 | |
Record name | 1-(Diazomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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